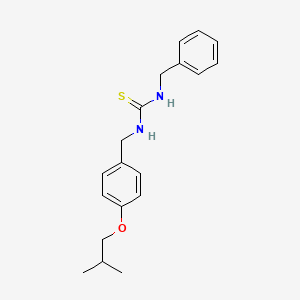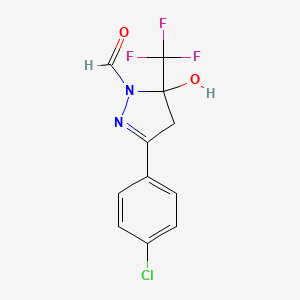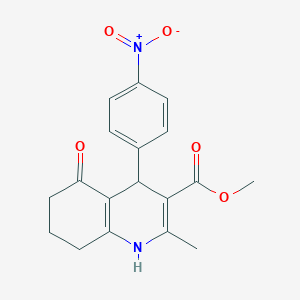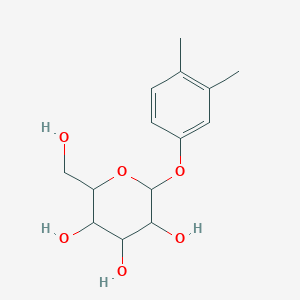![molecular formula C17H16N4O3 B5146008 N-(4-methoxyphenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5146008.png)
N-(4-methoxyphenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the pyridine ring: The pyridine ring can be introduced through various coupling reactions such as Suzuki or Heck coupling.
Formation of the amide bond: The final step involves the formation of the amide bond between the oxadiazole derivative and the 4-methoxyphenyl group, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
化学反应分析
Types of Reactions
N-(4-methoxyphenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4, CrO3, or H2O2 under acidic or basic conditions.
Reduction: Reagents like LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol or quinone derivative.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for diseases such as cancer, infections, or inflammation.
Industry: As a component in materials science for the development of new materials with specific properties.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
相似化合物的比较
Similar Compounds
- N-(4-methoxyphenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]acetamide
- N-(4-methoxyphenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]butanamide
Uniqueness
N-(4-methoxyphenyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to its specific structural features, such as the combination of the methoxyphenyl, pyridinyl, and oxadiazolyl groups. These features may confer unique biological activities or chemical reactivity compared to similar compounds.
属性
IUPAC Name |
N-(4-methoxyphenyl)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-13-7-5-12(6-8-13)19-15(22)9-10-16-20-17(21-24-16)14-4-2-3-11-18-14/h2-8,11H,9-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVLCSJOWGHRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![10-acetyl-11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5145927.png)
![1-[(4,5-dimethyl-2-furyl)methyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5145940.png)

![ethyl [(5E)-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5145949.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5145956.png)
![N~1~-(4-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145959.png)
![(5Z)-5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5145963.png)
![3-[(3,5-Dimethylphenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5145978.png)
![N-benzyl-4-{5-[(3-phenylpropanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B5145980.png)

![2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5145995.png)


![2-[4-(2-Chloro-4,6-dimethylphenoxy)butylamino]ethanol;oxalic acid](/img/structure/B5146031.png)
